1,4-Dibromonaphthalene
Overview
Description
Synthesis Analysis
Selective and specific preparation methods for 1,4-dibromonaphthalene involve the reaction of 1-bromonaphthalene and naphthalene with stoichiometric quantities of bromine using a minimum amount of solvent at low temperatures, achieving a high yield of 90% (Çakmak, Demirtaş, & Balaydın, 2002). An environment-friendly method has also been developed using ionic liquids as catalysts, achieving yields as high as 100%, making it a 'clean' method for the preparation of 1,4-dibromonaphthalene (Zhao, Gu, Li, Ding, & Shan, 2008).
Molecular Structure Analysis
The crystal structure of 1,4-dibromonaphthalene has been determined to be monoclinic with significant deviations of the bromine atoms from the aromatic plane, indicating interesting molecular geometry (Trotter, 1961). These structural insights are crucial for understanding the reactivity and interactions of 1,4-dibromonaphthalene in various chemical contexts.
Chemical Reactions and Properties
1,4-Dibromonaphthalene undergoes interesting chemical reactions, including selective bromination and reactions with pyridyl amines leading to products that can selectively detect Hg and Ni ions (Aggrwal et al., 2021). Such reactions highlight the chemical versatility and potential application of 1,4-dibromonaphthalene in sensing and materials science.
Physical Properties Analysis
Studies on the molecular motions and lattice stability of 1,4-dibromonaphthalene reveal insights into its solid-state behavior, including the effects of chemical perturbation on lattice stability (Bellows & Prasad, 1977). Additionally, pressure and temperature effects on its lattice dynamics have been explored, showing high stability to pressure and providing a basis for comparing to similar systems undergoing phase transitions (Farina, Valle, & Brillante, 2000).
Chemical Properties Analysis
The chemical properties of 1,4-dibromonaphthalene are influenced by its molecular structure, leading to unique behaviors in reactions and under various conditions. Its role in the self-assembly and on-surface reaction behaviors on the Ag(111) surface demonstrates the impact of its chemical properties on materials science applications (Wang et al., 2023).
Scientific Research Applications
Organic Synthesis and Catalysis : The selective bromination of 1-bromonaphthalene efficiently produces 1,4-dibromonaphthalene, which has potential applications in organic synthesis and catalysis (Çakmak, Demirtaş, & Balaydın, 2002).
Optical and Electronic Properties : Studies on triplet exciton trapping in 1,4-dibromonaphthalene reveal multiple optically accessible excitons with different lifetimes and trap-like states, which contribute to delayed fluorescence (Vankan & Veeman, 1982).
Detection of Heavy Metals : Compounds produced from the reaction of 2,3-dibromonaphthalene-1,4-dione and pyridine amides are effective in selectively detecting Hg and Ni ions (Aggrwal et al., 2021).
Exciton Dynamics Analysis : The asymmetric absorption lineshape in 1,4-dibromonaphthalene aids in understanding the decay of the initially prepared k0 state into other exciton quasi-momentum states, and similar lineshapes are found in the FeS2 Raman spectrum (Burland & Macfarlane, 1976).
Crystal Structure Insights : The crystal structure of 1,4-dibromonaphthalene shows significant deviations of bromine atoms from the aromatic plane, providing insights into bond lengths and molecular orientations (Trotter, 1961).
Phosphorescent Behavior : Crystal preparation techniques influence the phosphorescent behavior of 1,4-dibromonaphthalene single crystals at liquid-helium temperatures, with imperfections in the crystals being essential for observing excitonic emission (Vankan & Veeman, 1982).
Magnetic Field Effects : Strong magnetic fields significantly increase the phosphorescence emission intensity in 1,4-dibromonaphthalene, affecting quasi-local states close to the exciton origin (Vankan & Veeman, 1983).
Eco-Friendly Synthesis : An environment-friendly method for synthesizing 1,4-dibromonaphthalene using ionic liquids yields high product yields and is a completely 'clean' process, with water as the only byproduct (Zhao et al., 2008).
Safety And Hazards
1,4-Dibromonaphthalene is toxic if swallowed, toxic in contact with skin, causes serious eye irritation, and is harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .
Future Directions
1,4-Dibromonaphthalene is an important intermediate in the organic syntheses of a range of valuable compounds . It is also an useful intermediate for the synthesis of other 1,4-dibromonaphthalene derivatives in drug discovery such as enzyme-inhibitory, antifungal, antibacterial, anticancer, anti-inflammatory, antiallergic, phenols, amines, coordination chemistry and organic electronic devices .
properties
IUPAC Name |
1,4-dibromonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGUDZMIAZLJNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058893 | |
Record name | Naphthalene, 1,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromonaphthalene | |
CAS RN |
83-53-4 | |
Record name | 1,4-Dibromonaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 1,4-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,4-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthalene, 1,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibromonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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